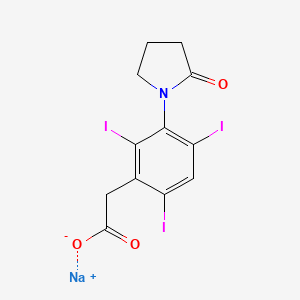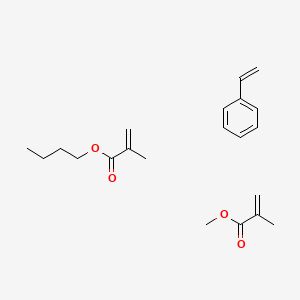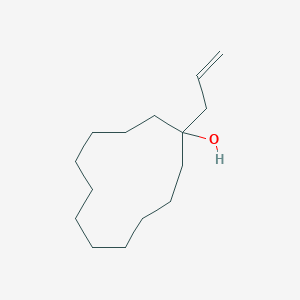
Cyclododecanol, 1-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecanol, 1-(2-propenyl)- is an organic compound with the molecular formula C15H28O It is a derivative of cyclododecanol, where an allyl group (2-propenyl) is attached to the cyclododecanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclododecanol, 1-(2-propenyl)- can be synthesized through several methods. One common approach involves the allylation of cyclododecanol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of Cyclododecanol, 1-(2-propenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclododecanol, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, 1-(2-propenyl)- using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclododecane, 1-(2-propenyl)- using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Cyclododecanone, 1-(2-propenyl)-
Reduction: Cyclododecane, 1-(2-propenyl)-
Substitution: Various substituted cyclododecanol derivatives.
Aplicaciones Científicas De Investigación
Cyclododecanol, 1-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclododecanol, 1-(2-propenyl)- involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanol: The parent compound without the allyl group.
Cyclododecanone: The oxidized form of cyclododecanol.
Cyclododecane: The fully reduced form of cyclododecanol.
Uniqueness
Cyclododecanol, 1-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
18208-71-4 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
1-prop-2-enylcyclododecan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-12-15(16)13-10-8-6-4-3-5-7-9-11-14-15/h2,16H,1,3-14H2 |
Clave InChI |
AAZPJAVTUFJOGQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCCCCCCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

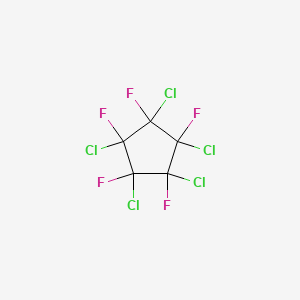
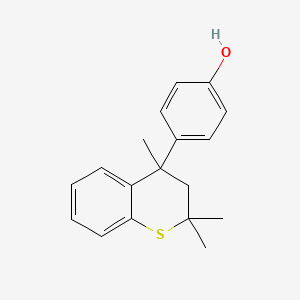
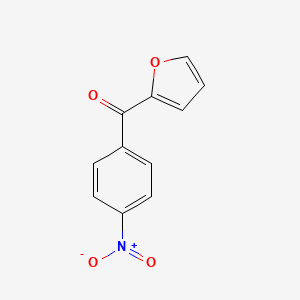
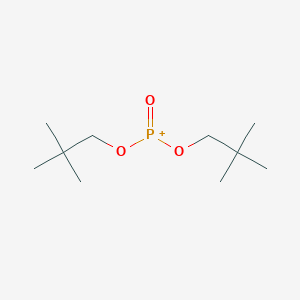
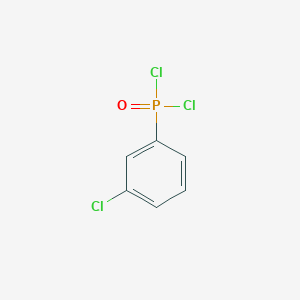


![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)
